

Application Notes and Protocols for 3,5-Dichloropyrazin-2(1H)-one

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Compound of Interest

Compound Name: 3,5-Dichloropyrazin-2(1H)-one

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Introduction

3,5-Dichloropyrazin-2(1H)-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. These compounds have demonstrated notable biological activity, particularly as antifungal agents. Their versatile scaffold allows for a range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes on the synthesis of **3,5-Dichloropyrazin-2(1H)-one** derivatives and protocols for evaluating their biological activity, with a focus on their antifungal properties.

Synthesis of 3,5-Dichloropyrazin-2(1H)-one Derivatives

The synthesis of N-1 and C-6 substituted 3,5-dichloro-2(1H)-pyrazinones can be efficiently achieved through a microwave-assisted, one-pot, two-step protocol.^{[1][2]} This method offers a rapid and versatile route to a variety of derivatives compared to traditional heating methods, which can take several days.^{[1][2]} The general synthetic approach involves an initial Strecker reaction to form an α -aminonitrile intermediate, followed by cyclization with oxalyl chloride.^{[1][2]} ^{[3][4]}

General Synthetic Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from the method described by Gising et al. for the synthesis of N-1 and C-6 decorated 3,5-dichloro-2(1H)-pyrazinones.[1][2]

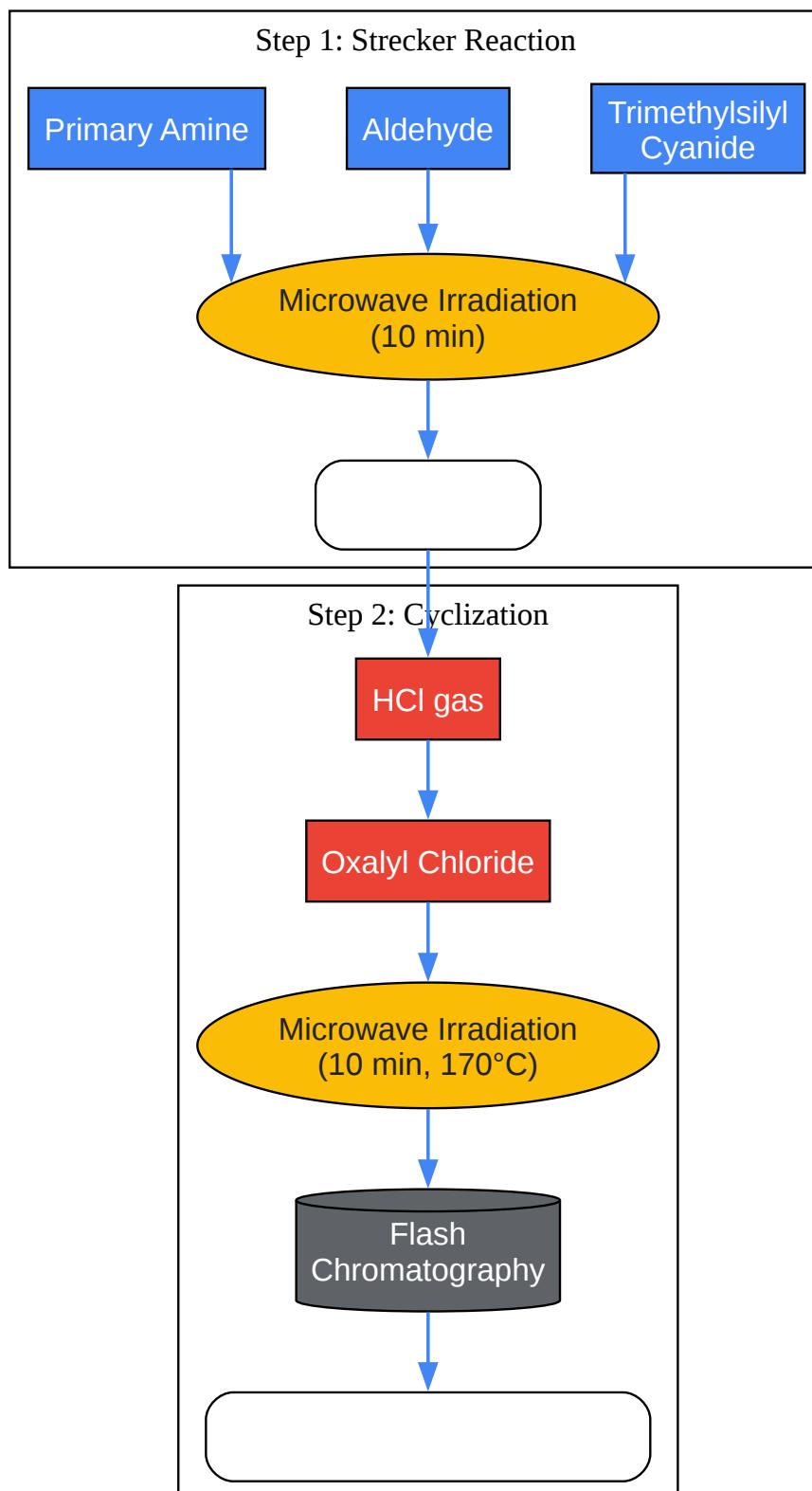
Step 1: Strecker Reaction for α -Aminonitrile Formation

- To a 2.0-5.0 mL microwave vial, add the desired primary amine (1.0 mmol) and dissolve it in 3.0 mL of 1,2-dimethoxyethane (DME).
- Add the corresponding aldehyde (1.2 mmol) to the solution and stir for 30 seconds.
- Add trimethylsilyl cyanide (1.1 mmol, 138 μ L).
- Seal the vial and irradiate with microwaves for 10 minutes at a specified temperature (typically between 80-120 °C, optimization may be required).[1]

Step 2: Cyclization to form the **3,5-Dichloropyrazin-2(1H)-one** Ring

- After the Strecker reaction, remove the solvent under a stream of nitrogen gas.
- Dissolve the residue in 5.0 mL of diethyl ether.
- Bubble HCl gas through the solution for 5 minutes.
- Remove the diethyl ether under a stream of nitrogen gas.
- Add 3.0 mL of DME and oxalyl chloride (2.5 mmol, 214 μ L) to the vial and seal it.
- After stirring for 30 seconds to release any overpressure, irradiate the reaction with microwaves for 10 minutes at 170 °C.[1]
- Purify the resulting product by flash chromatography to obtain the desired N-1, C-6 disubstituted 3,5-dichloro-2(1H)-pyrazinone.

Experimental Workflow: Synthesis of 3,5-Dichloropyrazin-2(1H)-one Derivatives



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A schematic overview of the microwave-assisted synthesis of **3,5-dichloropyrazin-2(1H)-one** derivatives.

Antifungal Activity and Mechanism of Action

Derivatives of **3,5-dichloropyrazin-2(1H)-one** have demonstrated significant fungicidal activity, particularly against *Candida albicans*.^[5] The mechanism of action appears to be multifactorial, involving the induction of oxidative stress and disruption of essential cellular processes.

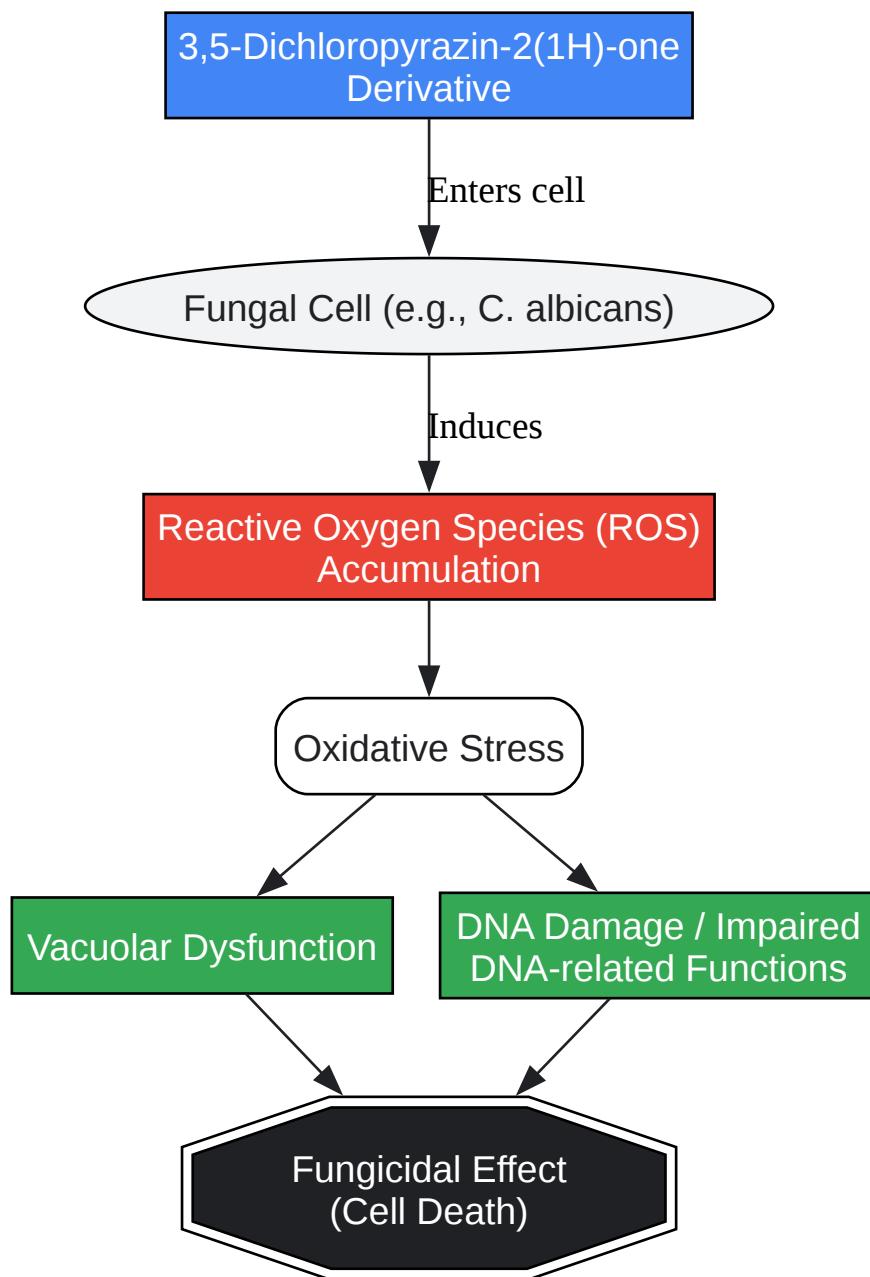
Induction of Reactive Oxygen Species (ROS)

Certain **3,5-dichloropyrazin-2(1H)-one** derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) in *C. albicans*.^[5] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The generation of ROS is a known ancillary mode of action for some established antifungal agents.^[5]

Disruption of Vacuolar Functionality and DNA-Related Processes

Genome-wide studies in the model yeast *Saccharomyces cerevisiae* have indicated that genes involved in vacuolar functionality and DNA-related functions are crucial for the cellular mechanisms underlying the fungicidal activity of these compounds.^[5] The vacuole is essential for various cellular processes, including ion homeostasis, protein degradation, and storage of metabolites. Its disruption can lead to a loss of cellular integrity and viability. Furthermore, interference with DNA-related functions can inhibit cell division and proliferation.

Putative Signaling Pathway for Antifungal Action



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A proposed signaling pathway for the antifungal activity of **3,5-dichloropyrazin-2(1H)-one** derivatives.

Experimental Protocols for Antifungal Activity Assessment

In Vitro Antifungal Susceptibility Testing Against *Candida albicans*

The following protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **3,5-dichloropyrazin-2(1H)-one** derivatives against *Candida albicans*.

Materials:

- *Candida albicans* strain (e.g., ATCC 90028)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Test compounds dissolved in DMSO
- Spectrophotometer (plate reader)

Procedure:

- Preparation of Fungal Inoculum:
 - Culture *C. albicans* on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
 - Prepare a cell suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Preparation of Drug Dilutions:
 - Prepare a stock solution of the test compound in DMSO.
 - Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.

- Inoculation and Incubation:
 - Add the fungal inoculum to each well containing the drug dilutions.
 - Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
 - Incubate the plates at 35°C for 24-48 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., $\geq 50\%$ or $\geq 90\%$) compared to the growth control.
 - Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Quantitative Data Summary

The following table structure can be used to summarize the antifungal activity of a series of **3,5-dichloropyrazin-2(1H)-one** derivatives.

Compound ID	R1 (N-1 substituent)	R2 (C-6 substituent)	MIC against C. albicans ($\mu\text{g/mL}$)
1	H	H	Data not available
2a	Methyl	Phenyl	Insert experimental data
2b	Ethyl	4-Chlorophenyl	Insert experimental data
...

Conclusion

3,5-Dichloropyrazin-2(1H)-one and its derivatives are a promising class of compounds with potent antifungal activity. The synthetic protocols outlined provide an efficient means to

generate a library of analogs for structure-activity relationship studies. The proposed mechanism of action, involving the induction of ROS and disruption of key cellular pathways, offers a basis for further investigation and optimization of these compounds as potential therapeutic agents. The provided experimental protocols for antifungal testing will enable researchers to systematically evaluate the efficacy of newly synthesized derivatives.

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